1-[(1R)-1-azidoethyl]-4-methylbenzene
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Overview
Description
1-[(1R)-1-azidoethyl]-4-methylbenzene is a chemical compound with the molecular formula C9H11N3 It is known for its unique structure, which includes an azido group attached to an ethyl group, which is further connected to a methylbenzene ring
Preparation Methods
The synthesis of 1-[(1R)-1-azidoethyl]-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dimethylformamide (DMF) to facilitate the reaction.
Synthetic Route: The primary synthetic route involves the nucleophilic substitution of the chloride group in 4-methylbenzyl chloride with the azide ion from sodium azide. This results in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[(1R)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-methylbenzene involves its interaction with molecular targets and pathways. The azido group is known to be reactive and can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
1-[(1R)-1-azidoethyl]-4-methylbenzene can be compared with other similar compounds, such as:
1-azido-2-methylbenzene: This compound has a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
4-azidomethylbenzene: This compound has the azido group directly attached to the benzene ring, leading to different chemical properties.
1-[(1S)-1-azidoethyl]-4-methylbenzene: This is a stereoisomer of this compound, with different spatial arrangement of atoms, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m1/s1 |
InChI Key |
XWISNJKWRKCYTL-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
Origin of Product |
United States |
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